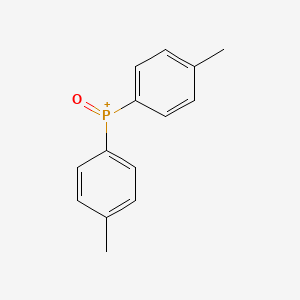

Bis(p-tolyl)phosphine oxide

Vue d'ensemble

Description

Bis(p-tolyl)phosphine oxide: is an organophosphorus compound with the molecular formula C₁₄H₁₅OP. It is characterized by the presence of two p-tolyl groups attached to a phosphine oxide moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From Halogenophosphines and Organometallic Reagents:

From Metallated Phosphines:

Industrial Production Methods:

- Industrially, bis(p-tolyl)phosphine oxide can be produced through large-scale reactions involving the aforementioned synthetic routes. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

Substitution: Alkyl halides, aryl halides.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Substituted phosphine oxides.

Applications De Recherche Scientifique

Catalytic Applications

Bis(p-tolyl)phosphine oxide serves as an effective catalyst in various organic transformations:

- Synthesis of Organic Compounds : It is employed in the synthesis of amino acids, carboxylic acids, and alcohols, facilitating efficient chemical reactions through its catalytic properties .

- Metal-Catalyzed Reactions : The compound is particularly noted for its role as a ligand in palladium-catalyzed coupling reactions. For instance, it has been used in the preparation of clinically significant compounds like ruzasvir, a hepatitis C virus NS5A inhibitor .

Mechanistic Studies

Research has demonstrated that this compound can influence the mechanism of various catalytic cycles:

- Hydrolysis and Oxidation Reactions : It has been investigated for its role in the hydrolysis of esters and oxidation of alcohols, providing insights into reaction mechanisms that are critical for drug development .

- Pre-Catalyst Design : A study highlighted the rational design of bis-phosphine mono-oxide ligated Pd(II) pre-catalysts that enhance catalytic efficiency by enabling complete catalyst activation through in situ oxidation processes .

Pharmaceutical Applications

The compound's utility extends into pharmaceutical chemistry:

- Drug Synthesis : this compound is utilized as an intermediate in synthesizing various pharmaceuticals, demonstrating its importance in drug discovery and development processes .

- Mechanistic Insights into Drug Action : It has been used to study the mechanisms of action for antibiotics and antivirals, contributing to a better understanding of drug interactions at the molecular level .

Case Study 1: Palladium-Catalyzed C–N Coupling

In a notable study, this compound was employed as a ligand in a palladium-catalyzed C–N coupling reaction, which was pivotal for synthesizing complex pharmaceutical intermediates. The reaction conditions were optimized to improve yield and selectivity, showcasing the compound's effectiveness as a catalyst .

Case Study 2: Oxy-Phosphinylation Reaction

Another research effort demonstrated the use of this compound in an iron-catalyzed oxy-phosphinylation process under blue light irradiation. This innovative approach not only highlights the versatility of the compound but also its potential for sustainable chemistry applications .

Mécanisme D'action

Molecular Targets and Pathways:

- The primary mechanism of action of bis(p-tolyl)phosphine oxide involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in catalytic cycles, facilitating various chemical transformations .

- In biological systems, the phosphine oxide group can interact with proteins and enzymes, potentially affecting their function and activity .

Comparaison Avec Des Composés Similaires

Triphenylphosphine oxide: Another commonly used phosphine oxide with three phenyl groups instead of two p-tolyl groups.

Diphenylphosphine oxide: Similar to bis(p-tolyl)phosphine oxide but with two phenyl groups instead of p-tolyl groups.

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with different substituents on the aromatic rings.

Uniqueness:

- This compound is unique due to the presence of p-tolyl groups, which can influence its reactivity and the properties of its complexes. The methyl groups on the aromatic rings can provide steric hindrance and electronic effects that differentiate it from other phosphine oxides .

Activité Biologique

Bis(p-tolyl)phosphine oxide (BTPPO) is an organophosphorus compound recognized for its utility in organic synthesis and potential biological activities. As a phosphine oxide, it serves as a versatile ligand in coordination chemistry and catalysis. Its structure consists of two p-tolyl groups attached to a phosphorus atom that is further oxidized to form the oxide, enhancing its reactivity and solubility properties.

Biological Activity Overview

The biological activity of BTPPO has been explored in various contexts, particularly concerning its cytotoxicity, antibacterial properties, and potential therapeutic applications. Research indicates that derivatives of BTPPO exhibit notable activity against cancer cell lines and certain bacterial strains.

Cytotoxicity

A study investigating the cytotoxic effects of various phosphine oxides, including BTPPO, reported moderate activity against the HL-60 human promyelocytic leukemia cell line. The half-maximal inhibitory concentration (IC50) values indicated that specific derivatives containing BTPPO showed promising results, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to its cytotoxic properties, BTPPO has demonstrated antibacterial activity. Compounds derived from BTPPO were tested against Bacillus subtilis, with some derivatives exhibiting significant inhibition. This suggests that BTPPO could be a candidate for developing new antibacterial agents .

The exact mechanisms underlying the biological activities of BTPPO remain under investigation. However, studies suggest that phosphine oxides may interact with cellular components or enzymes, potentially disrupting metabolic processes in target cells. This interaction could lead to apoptosis in cancer cells or inhibit bacterial growth by affecting cell wall synthesis or function.

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Antibacterial Activity |

|---|---|---|---|

| This compound | HL-60 | 25 | Moderate against B. subtilis |

| 3-oxoisoindolin-1-ylphosphine oxide | HL-60 | 15 | Significant against B. subtilis |

| Other Derivative 1 | A549 (Lung Cancer) | 30 | Weak |

| Other Derivative 2 | MCF-7 (Breast) | 20 | Moderate |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study: Synthesis and Testing of Derivatives

A significant study focused on synthesizing various phosphine oxides derived from BTPPO and evaluating their biological activities. The research utilized a three-component reaction involving 2-formylbenzoic acid, primary amines, and secondary phosphine oxides under optimized conditions. The resulting compounds were subjected to cytotoxicity assays against different cancer cell lines and antibacterial tests against Bacillus subtilis. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy .

Applications in Drug Development

Research into BTPPO derivatives has implications for drug development, particularly in oncology and infectious disease treatment. The ability of these compounds to selectively target cancer cells while exhibiting antibacterial properties suggests they could be further developed into dual-action therapeutics.

Propriétés

IUPAC Name |

bis(4-methylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538152 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-61-2 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(p-tolyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(p-tolyl)phosphine oxide in ceramic 3D printing?

A1: While the provided research articles [, ] do not directly explore the use of this compound in 3D printing, they provide valuable insights into its potential applications in material science. One of the articles mentions a related compound, (2,4,6-trimethylbenzoyl)this compound (TMO), being successfully employed as a photoinitiator in the 3D printing of high solid Al2O3 ceramics [].

Q2: What is known about the thermal stability of this compound?

A2: A research article investigating high-temperature stable semiorganic fluids reported the synthesis and thermal stability of various phosphine oxides, including this compound []. While the specific thermal decomposition temperature of this compound was not explicitly stated in the abstract, the study highlighted that a related compound, phenyl-bis(p-biphenyl)-phosphine oxide, exhibited thermal stability up to 400°C before undergoing rapid decomposition at 448°C []. This information suggests that this compound, with its similar structure, might also possess considerable thermal stability, making it potentially suitable for high-temperature applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.